![molecular formula C22H20N2O3 B2801149 2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941933-65-9](/img/structure/B2801149.png)

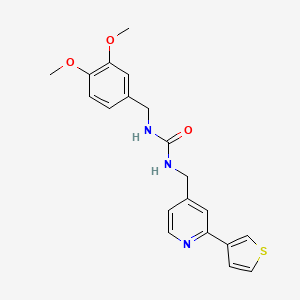

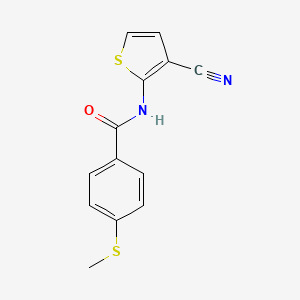

2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research is also typically mentioned.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis

This involves determining the 3D structure of the molecule, its geometry, bond lengths and angles, and any notable structural features. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, the products of these reactions, and the mechanisms by which these reactions take place.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and acidity or basicity might also be discussed.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Compounds bearing the 2-naphthalen-2-yloxy moiety have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines, demonstrating significant inhibitory effects. One compound was notably effective against nasopharyngeal carcinoma cell lines without detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its potential specificity for cancer cells (I‐Li Chen et al., 2013).

Anti-HIV Activity

- A series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides were synthesized and exhibited inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. One derivative, in particular, showed potent in vitro inhibition for the replication of HIV-1, suggesting a new lead in antiviral agent development (Nawar S. Hamad et al., 2010).

Anti-Parkinson's Activity

- Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and showed significant anti-Parkinson's activity in an in vitro free radical scavenging assay and in vivo 6-Hydroxydopamine lesioned rat model. This suggests the potential of these compounds in the treatment of Parkinson's disease (S. Gomathy et al., 2012).

Melatoninergic Ligands

- The synthesis of naphthalenic analogues of melatonin explored their activity as melatonin receptor MT(2) selective ligands. Modifications to the C-3 phenyl and the acyl group on the C-1 side chain influenced activity and selectivity, with one compound emerging as a highly selective MT(2) antagonist (Sophie Poissonnier-Durieux et al., 2008).

Anxiolytic Effects

- A study on 2-oxyindolin-3-glyoxylic acid derivatives, including 2-hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide, confirmed anxiolytic activity both through computer prediction and experimental validation, indicating a promising direction for the development of new anxiolytic agents (R. Lutsenko et al., 2013).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, new applications for the compound in industry or medicine, or new theoretical studies to better understand its properties.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-21(15-27-20-11-10-16-5-1-2-6-17(16)13-20)23-18-7-3-8-19(14-18)24-12-4-9-22(24)26/h1-3,5-8,10-11,13-14H,4,9,12,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXAAAWRSGAHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)

![7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2801082.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)